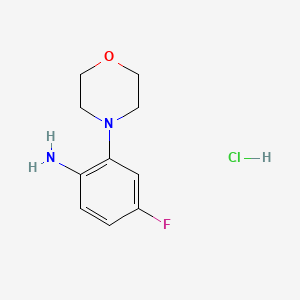![molecular formula C12H18ClN3O2 B2681260 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide CAS No. 2411195-39-4](/img/structure/B2681260.png)
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as "CP-31398" and is a small molecule inhibitor that has been shown to have promising effects in various studies.
Mécanisme D'action
The mechanism of action of CP-31398 is not fully understood, but it is believed to involve the inhibition of the p53-MDM2 interaction. This interaction plays a crucial role in regulating the activity of the p53 tumor suppressor protein, which is involved in cell cycle regulation and apoptosis. By inhibiting the p53-MDM2 interaction, CP-31398 can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, CP-31398 has been shown to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation. CP-31398 has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
CP-31398 has several advantages and limitations for lab experiments. Its small molecular weight and solubility in water make it easy to administer to cells and animals. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research. However, CP-31398 has limited stability in solution, and its synthesis is a complex process that requires specialized equipment and skilled chemists.
Orientations Futures
CP-31398 has several future directions for scientific research. It has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Future studies could focus on optimizing the synthesis of CP-31398 to improve its stability and yield. Additionally, further studies could investigate the mechanism of action of CP-31398 and its potential interactions with other proteins and pathways. Finally, future studies could investigate the potential side effects of CP-31398 and its safety for use in humans.
Conclusion:
In conclusion, CP-31398 is a promising small molecule inhibitor that has potential applications in scientific research. Its ability to induce apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cardiac function makes it a promising candidate for the treatment of various diseases. However, its limited stability in solution and complex synthesis process are limitations that must be addressed in future studies. Overall, CP-31398 has significant potential for advancing scientific research and improving human health.
Méthodes De Synthèse
The synthesis of CP-31398 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 2-(1-methylpyrazol-4-yl)oxirane, which is then reacted with 2-chloro-N-(propan-2-yl)acetamide to obtain the final product. The synthesis of CP-31398 is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
CP-31398 has been extensively studied for its potential applications in scientific research. It has been shown to have promising effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. CP-31398 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. Additionally, CP-31398 has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases.
Propriétés
IUPAC Name |
2-chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(13)11(17)14-8-12(4-3-5-18-12)10-6-15-16(2)7-10/h6-7,9H,3-5,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPIOLBVRVMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCO1)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)
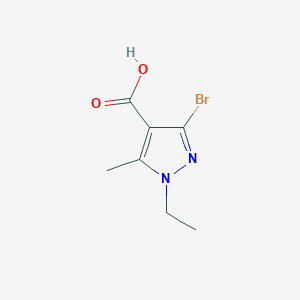
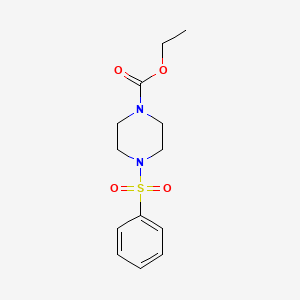
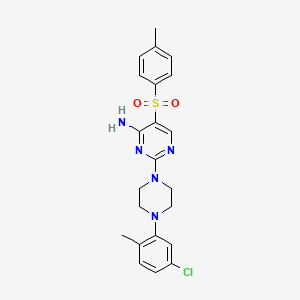
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)
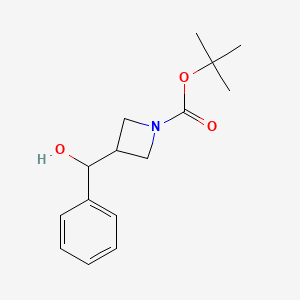
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)
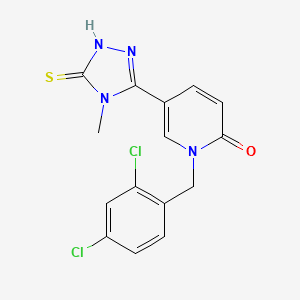
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
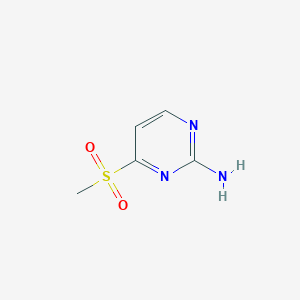
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)
![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2681199.png)
